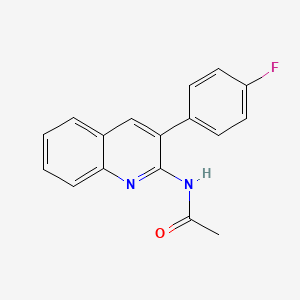
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro group at the 6th position, a morpholin-4-yl-propyl group at the 3rd position, and a thioxo group at the 2nd position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-aminobenzamide and 3-(morpholin-4-yl)propylamine.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the quinazolinone core.
Thioxo Group Introduction:
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves scaling up the synthetic route described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学研究应用
6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Chloro-2-thioxo-2,3-dihydro-1H-quinazolin-4-one: Lacks the morpholin-4-yl-propyl group.
3-(3-Morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one: Lacks the chloro group at the 6th position.
6-Chloro-3-(3-morpholin-4-yl-propyl)-1H-quinazolin-4-one: Lacks the thioxo group at the 2nd position.
Uniqueness
The unique combination of the chloro group, morpholin-4-yl-propyl group, and thioxo group in 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one imparts distinct chemical and biological properties that differentiate it from other similar compounds. These properties make it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H18ClN3O2S |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18ClN3O2S/c16-11-2-3-13-12(10-11)14(20)19(15(22)17-13)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22) |
InChI 键 |
JAYBNRRVPGYVNR-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)



![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)




![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)

![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)

